Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions and can be catalyzed by various acids such as hydrochloric acid, sulfuric acid, or even Lewis acids like zinc chloride .
Chemical Reactions Analysis
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is being explored for its potential use in the development of new therapeutic agents for various diseases.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and the biological target .
Comparison with Similar Compounds
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be compared with other similar compounds such as:
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a similar structure but differs in the heterocyclic ring and functional groups.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another compound with a methoxyphenyl group but different heterocyclic core.
Properties
Molecular Formula |
C15H16N2O4 |
---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H16N2O4/c1-4-21-14(18)12-9(2)16-15(19)17-13(12)10-5-7-11(20-3)8-6-10/h5-8H,4H2,1-3H3,(H,16,17,19) |
InChI Key |
FJHOSAIWZXOHDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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